3-Piperazin-1-YL-1,2-benzisoxazole
Overview
Description
3-Piperazin-1-yl-1,2-benzisoxazole is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. This compound is part of the benzisoxazole family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Scientific Research Applications
3-Piperazin-1-yl-1,2-benzisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antiviral, antipsychotic, and antimicrobial properties.
Medicine: Explored for its use in developing new pharmaceuticals, particularly as a potential treatment for various neurological and psychiatric disorders.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Piperazin-1-YL-1,2-benzisoxazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its antipsychotic properties .
Mode of Action
This compound acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters. This blocking action can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
For example, it may affect the release of other neurotransmitters, alter neuronal firing rates, and impact various signaling pathways within the brain .
Pharmacokinetics
It is known that the compound complies with lipinski’s rule of five (ro5), which suggests it has favorable drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on a variety of factors, including the specific receptors it targets, the brain regions it affects, and individual patient characteristics. Its antagonistic action on dopamine and serotonin receptors is believed to help normalize neurotransmitter imbalances seen in certain psychiatric disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability. Additionally, individual patient factors, such as genetics, age, and overall health, can influence how the compound is metabolized and how effective it is .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 3-Piperazin-1-YL-1,2-benzisoxazole are also not fully known. It has been suggested that the compound may have a negative impact on bacterial function by irreversibly damaging the bacterial cell membrane, leading to leakage of cytoplasmic components .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperazin-1-yl-1,2-benzisoxazole typically involves the reaction of piperazine with appropriate benzisoxazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperazine acts as the nucleophile and reacts with a benzisoxazole derivative that has a suitable leaving group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-Piperazin-1-yl-1,2-benzisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted benzisoxazoles.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole
2-Piperazin-1-yl-1,3-benzoxazole
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole
3-Methyl-1,2-benzisoxazole
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Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NOC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530597 | |
Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-89-2 | |
Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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